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Compound of Interest

Compound Name: 6,7-Dinitroquinoxaline

CAS No.: 68836-13-5

Cat. No.: B13786777

Get Quote

In the landscape of neuroscience and pharmacology, precision is paramount. While the query

"6,7-Dinitroquinoxaline" might identify a basic chemical entity (CAS 68836-13-5), the focus of

this guide is its far more pharmacologically significant derivative: 6,7-Dinitroquinoxaline-2,3-

dione (DNQX; CAS 2379-57-9). This molecule is a cornerstone tool for researchers, acting as a

potent and selective competitive antagonist of the AMPA and kainate ionotropic glutamate

receptors.[1][2][3] Its ability to block these key pathways of excitatory neurotransmission makes

it invaluable for studying synaptic plasticity, excitotoxicity, and the progression of neurological

disorders.[2]

For the drug development professional, understanding the fundamental physicochemical

properties of DNQX is not an academic exercise. It is the bedrock upon which reliable in vitro

assays, meaningful in vivo studies, and potential therapeutic development are built. This guide

provides an in-depth analysis of these core properties, offering not just data, but the strategic

rationale and detailed methodologies required for its rigorous scientific application.
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A compound's behavior in both experimental and biological systems is governed by its intrinsic

properties. The following table summarizes the key physicochemical data for DNQX. For

parameters where literature values are not consistently reported, this guide provides robust,

field-proven methodologies for their determination, a critical first step for any new batch of the

compound entering a research pipeline.
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Property Value / Data
Significance in Drug
Discovery & Development

IUPAC Name
6,7-Dinitro-1,4-

dihydroquinoxaline-2,3-dione

Unambiguous chemical

identification.

Synonyms DNQX, FG 9041
Common identifiers used in

scientific literature.

CAS Number 2379-57-9
Unique registry number for

database tracking.[4]

Molecular Formula C₈H₄N₄O₆
Defines elemental

composition.[2][4]

Molecular Weight 252.14 g/mol

Essential for preparing

solutions of known molarity.[2]

[4][5]

Melting Point
Experimentally Determined

(See Protocol 3.1)

Key indicator of sample purity;

a sharp range is critical.

Solubility

Water: Insoluble.[3]DMSO: ≥

35 mg/mL.[3]DMF: 12 mg/mL.

[1]DNQX Disodium Salt in

Water: to 100 mM.[6]

Governs the ability to create

stock solutions for assays and

impacts formulation strategies

and bioavailability.

pKa
Experimentally Determined

(See Protocol 3.2)

Predicts the ionization state at

physiological pH (≈7.4), which

affects solubility, membrane

permeability, and receptor

interaction.

LogP (Octanol/Water)
Experimentally Determined

(See Protocol 3.3)

Measures lipophilicity, a key

factor in membrane

permeability, blood-brain

barrier penetration, and

metabolic stability.
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As a Senior Application Scientist, my directive is to empower fellow researchers. Simply listing

data is insufficient. The following sections detail not only how to measure these properties but

why these specific protocols are chosen and what the results signify.

Melting Point Determination: The First Line of Quality
Control
Expertise & Experience: Before any biological assay is run, the identity and purity of the

compound must be unequivocally confirmed. The melting point is a rapid and cost-effective

thermal analysis that provides a crucial purity benchmark. A pure crystalline solid will exhibit a

sharp, well-defined melting range (typically <1°C). The presence of impurities disrupts the

crystal lattice, resulting in a depressed and broadened melting range. For a compound like

DNQX, which may be sourced from different suppliers, verifying the melting point upon receipt

of a new batch is a non-negotiable aspect of laboratory quality control.

This protocol utilizes a standard digital melting point apparatus (e.g., a Mel-Temp).

Sample Preparation: Ensure the DNQX sample is completely dry and in a fine powdered

form. If necessary, gently crush any larger crystals on a watch glass with a spatula.

Capillary Loading: Press the open end of a capillary tube into the DNQX powder until a small

amount of sample (2-3 mm in height) is packed into the tube.

Sample Compaction: Invert the tube and tap it gently on a hard surface to pack the solid into

the closed end. Alternatively, drop the capillary tube down a long, narrow glass tube onto the

benchtop to achieve tight packing. Proper packing prevents the sample from shrinking away

from the viewing area during heating.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Rapid Range Finding (Optional but Recommended): If the approximate melting point is

unknown, perform a rapid determination by heating at a rate of 10-20°C per minute. Note the

approximate temperature at which the sample melts. Allow the apparatus to cool significantly

before the next step.
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Accurate Determination: Using a fresh sample, heat the block rapidly to about 20°C below

the approximate melting point found in the previous step.

Slow Heating: Decrease the heating rate to 1-2°C per minute. This slow ramp is critical for

ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

Data Recording: Record two temperatures:

T₁: The temperature at which the first droplet of liquid appears.

T₂: The temperature at which the last solid crystal melts completely.

Reporting: Report the result as a melting range (T₁ - T₂). For a pure sample, this range

should be narrow.

Solubility Profile: The Key to Biological Relevance
Expertise & Experience: A compound is useless if it cannot be delivered to its target. Solubility

dictates how a compound can be formulated for both in vitro and in vivo experiments. The poor

aqueous solubility of DNQX is a critical limitation.[3] This is why it is typically dissolved in

organic solvents like DMSO for in vitro stock solutions.[1][3] However, high concentrations of

DMSO can be toxic to cells, so understanding the maximum solubility is key to designing

dilution schemes that minimize solvent artifacts. The development of a DNQX disodium salt

was a direct response to this challenge, providing a highly water-soluble alternative for

experiments where organic solvents are undesirable.[6][7]

This method is the gold standard for determining the thermodynamic equilibrium solubility of a

compound in a specific solvent or buffer.

Preparation: To a series of glass vials, add an excess amount of DNQX to a known volume

(e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means

that a visible amount of solid remains undissolved.

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-

controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended agitation time is

crucial to ensure the system reaches a true thermodynamic equilibrium between the solid

and dissolved states.
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Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for

15 minutes) to pellet the undissolved solid.

Sample Collection: Carefully collect the supernatant using a syringe. Immediately filter it

through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining

microscopic particles. This step is vital to avoid artificially high concentration readings.

Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the

concentration of dissolved DNQX using a validated High-Performance Liquid

Chromatography (HPLC) method with a UV detector. A standard curve prepared with known

concentrations of DNQX is required for accurate quantification.

Reporting: Report the solubility in mg/mL or molarity (mol/L) at the specified temperature and

in the specific solvent/buffer used.

Ionization Constant (pKa) Determination: Predicting
Behavior in the Body
Expertise & Experience: The quinoxaline-2,3-dione scaffold of DNQX contains two amide-like

protons (at positions 1 and 4) that are acidic and can be deprotonated. The pKa is the pH at

which 50% of the molecules are in their ionized (deprotonated) form. This value is a critical

determinant of a drug's behavior. At a pH below the pKa, the neutral form will dominate, which

is typically more lipophilic and can more easily cross cell membranes. At a pH above the pKa,

the ionized form will dominate, which is typically more water-soluble. Knowing the pKa of

DNQX is essential for predicting its charge state in different biological compartments (e.g.,

blood plasma at pH 7.4 vs. the stomach at pH ~2) and for understanding its interaction with the

binding pocket of its target receptors.

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers

(e.g., pH 4.0, 7.0, and 10.0).

Sample Preparation: Prepare a solution of DNQX (e.g., 1 mM) in a suitable solvent system,

such as water with a small amount of co-solvent if needed to achieve initial dissolution.

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
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Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer.

Immerse the calibrated pH electrode.

Titration: Slowly add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for

an acidic compound like DNQX) to the solution.

Data Collection: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a

titration curve.

pKa Calculation: The pKa is the pH at the half-equivalence point, which corresponds to the

midpoint of the steepest part of the titration curve (the inflection point). This can be

determined from the first derivative of the curve (where d(pH)/d(Volume) is maximal).

Perform at least three replicate titrations to ensure reproducibility.

Lipophilicity (LogP) Determination: Gauging Membrane
Permeability
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is one of the most

important parameters in drug design. It is quantified as the partition coefficient (P), or its

logarithm (LogP), between an oily phase (n-octanol) and an aqueous phase (water). LogP

provides a strong indication of a drug's ability to cross lipid membranes, including the gut wall

for absorption and the blood-brain barrier for CNS targets. For a CNS-active compound like

DNQX, a LogP in the optimal range (typically 1-3) is often desired to balance membrane

permeability with sufficient aqueous solubility.

Solvent Preparation: Pre-saturate the n-octanol and the aqueous buffer (e.g., phosphate

buffer at a pH where the compound is neutral, as determined by its pKa) by mixing them

vigorously for several hours and then allowing the phases to separate. This step is critical to

prevent volume changes during the experiment.

Compound Addition: Prepare a stock solution of DNQX in the pre-saturated n-octanol. Add a

small volume of this stock to a vial containing a known ratio of pre-saturated n-octanol and

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13786777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


pre-saturated buffer (e.g., 1:1 v/v). The starting concentration should be chosen to be

measurable in both phases.

Equilibration: Seal the vial and shake gently for several hours to allow the DNQX to partition

between the two phases until equilibrium is reached.

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and

aqueous layers.

Quantification: Carefully sample each phase and determine the concentration of DNQX in

both the n-octanol layer (C_oct) and the aqueous layer (C_aq) using a validated HPLC-UV

method.

Calculation: Calculate LogP using the following formula:

P = [C_oct] / [C_aq]

LogP = log₁₀(P)

Replication: Perform the experiment in triplicate to ensure the reliability of the result.

Visualization: The Interplay of Physicochemical
Properties
The properties described above are not independent variables; they are interconnected and

collectively dictate the pharmacokinetic profile of a compound. A molecule's ability to be

absorbed, distributed to its target, and ultimately cleared from the body is a direct consequence

of its solubility, ionization state, and lipophilicity.
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Caption: Relationship between core physicochemical properties and pharmacokinetic

outcomes.

Conclusion
6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a powerful antagonist for interrogating

glutamatergic systems. However, its effective use hinges on a thorough understanding and

experimental validation of its physicochemical properties. Its poor aqueous solubility

necessitates the use of organic solvents or the more soluble disodium salt form. Its pKa and

LogP, while not readily available in the literature, are critical parameters that dictate its

biological behavior and must be determined by the diligent researcher. By following the robust

protocols outlined in this guide, scientists and drug development professionals can ensure the

integrity of their data, generate reproducible results, and confidently advance our

understanding of neuroscience.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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